molecular formula C6H10ClN3 B3106230 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride CAS No. 157327-48-5

2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

Cat. No.: B3106230
CAS No.: 157327-48-5
M. Wt: 159.62 g/mol
InChI Key: ONCWUIBQLZGBFF-UHFFFAOYSA-N
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Description

“2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride” is a chemical compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H . This indicates that the compound has a pyrrolopyrazole core with a methyl group attached, and it’s a dihydrochloride salt.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 196.08 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intramolecular Cycloaddition Synthesis : This compound and its derivatives are synthesized through intramolecular nitrilimine cycloaddition, a process that forms the pyrazole ring system. This method has been applied to create a range of substituted tetrahydropyrrolo[3,4-c]pyrazoles, extending to more versatile derivatives like 3-bromo derivatives (Winters, Teleha, & Sui, 2014).

  • Pharmacophore Development : It forms the scaffold for the development of GPR119 agonists. The structural design involves restricting the conformation of the core scaffold while maintaining the spatial relationships of key pharmacophoric elements (Futatsugi et al., 2013).

Applications in Material Science

  • Corrosion Inhibition : Derivatives of pyranopyrazole, which share a similar structural core, have been investigated as inhibitors for mild steel corrosion in acidic environments. These studies involve electrochemical and gravimetric methods to determine the efficiency of these derivatives (Yadav, Gope, Kumari, & Yadav, 2016).

Mechanism of Action

The mechanism of action for this compound is not clearly recognized .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements associated with this compound are H302, H315, H319, H335 .

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPWHMBFRFNUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCC2=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 2
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2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 3
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 4
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2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 5
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride

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